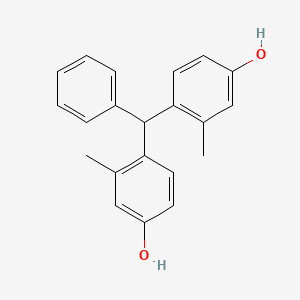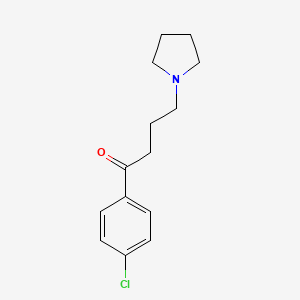
Butyrophenone, 4'-chloro-4-(pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyrophenone, 4’-chloro-4-(pyrrolidinyl)- is an organic compound that belongs to the butyrophenone class of chemicals. These compounds are characterized by a ketone group flanked by a phenyl ring and a butyl chain. The specific structure of this compound includes a chloro substituent on the phenyl ring and a pyrrolidinyl group, making it a unique derivative within the butyrophenone family. Butyrophenones are known for their applications in the pharmaceutical industry, particularly in the treatment of psychiatric disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone, 4’-chloro-4-(pyrrolidinyl)- typically involves the following steps:
Formation of the Butyrophenone Core: The initial step involves the formation of the butyrophenone core through a Friedel-Crafts acylation reaction. Benzene reacts with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form butyrophenone.
Chlorination: The phenyl ring of butyrophenone is then chlorinated using a chlorinating agent like thionyl chloride or chlorine gas to introduce the chloro substituent at the 4’ position.
Introduction of the Pyrrolidinyl Group: The final step involves the introduction of the pyrrolidinyl group. This can be achieved through a nucleophilic substitution reaction where the chloro-substituted butyrophenone reacts with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of butyrophenone, 4’-chloro-4-(pyrrolidinyl)- follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Butyrophenone, 4’-chloro-4-(pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New derivatives with different substituents on the phenyl ring.
科学的研究の応用
Butyrophenone, 4’-chloro-4-(pyrrolidinyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various pharmaceuticals and organic compounds.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in treating psychiatric disorders and as an antiemetic.
Industry: Utilized in the production of other chemical compounds and materials.
作用機序
The mechanism of action of butyrophenone, 4’-chloro-4-(pyrrolidinyl)- involves its interaction with specific molecular targets in the body. It primarily acts as a dopamine antagonist, binding to dopamine receptors in the brain and inhibiting their activity. This leads to a reduction in dopamine-mediated neurotransmission, which is beneficial in treating conditions like schizophrenia and other psychoses. The compound may also interact with other neurotransmitter receptors, contributing to its overall pharmacological effects.
類似化合物との比較
Similar Compounds
Haloperidol: A widely used antipsychotic drug with a similar butyrophenone structure.
Benperidol: Another potent antipsychotic with a butyrophenone core.
Droperidol: Used as an antiemetic and sedative in medical settings.
Uniqueness
Butyrophenone, 4’-chloro-4-(pyrrolidinyl)- is unique due to its specific substituents, which confer distinct pharmacological properties. The presence of the chloro and pyrrolidinyl groups enhances its binding affinity to dopamine receptors and may improve its therapeutic efficacy and side effect profile compared to other butyrophenones.
特性
CAS番号 |
2895-68-3 |
|---|---|
分子式 |
C14H18ClNO |
分子量 |
251.75 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-4-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C14H18ClNO/c15-13-7-5-12(6-8-13)14(17)4-3-11-16-9-1-2-10-16/h5-8H,1-4,9-11H2 |
InChIキー |
VPTUKCWZIASSEN-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCCC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


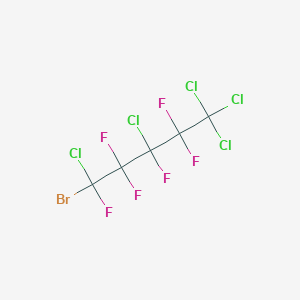
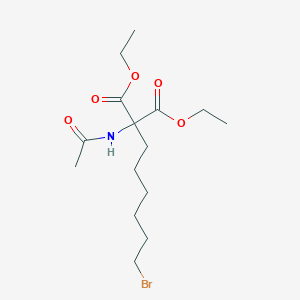
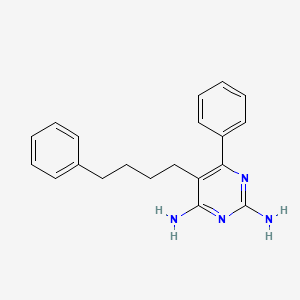
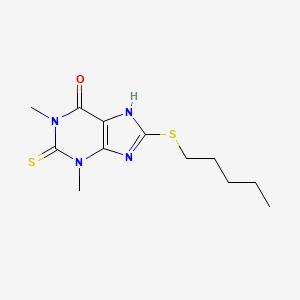

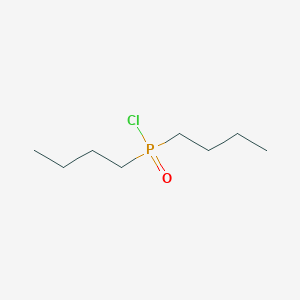
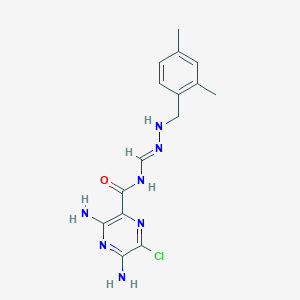




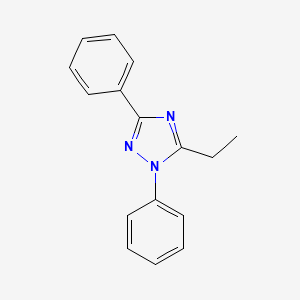
![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
